molecular formula C14H15NO3S B11791747 2-(4-(4-Methoxy-2-methylphenyl)-2-methylthiazol-5-yl)aceticacid

2-(4-(4-Methoxy-2-methylphenyl)-2-methylthiazol-5-yl)aceticacid

Katalognummer: B11791747
Molekulargewicht: 277.34 g/mol
InChI-Schlüssel: GTLSEONMDDQXBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Methoxy-2-methylphenyl)-2-methylthiazol-5-yl)acetic acid is an organic compound that features a thiazole ring substituted with a methoxy and methyl group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxy-2-methylphenyl)-2-methylthiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxy-2-methylphenylamine with α-bromoacetophenone can yield the thiazole ring, which is then further functionalized to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-Methoxy-2-methylphenyl)-2-methylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(4-(4-Hydroxy-2-methylphenyl)-2-methylthiazol-5-yl)acetic acid.

    Reduction: Formation of 2-(4-(4-Methoxy-2-methylphenyl)-2-methylthiazol-5-yl)ethanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Methoxy-2-methylphenyl)-2-methylthiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-(4-Methoxy-2-methylphenyl)-2-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and acetic acid groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-(4-(4-Methoxy-2-methylphenyl)-2-methylthiazol-5-yl)acetic acid is unique due to the presence of both a thiazole ring and an acetic acid moiety, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H15NO3S

Molekulargewicht

277.34 g/mol

IUPAC-Name

2-[4-(4-methoxy-2-methylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C14H15NO3S/c1-8-6-10(18-3)4-5-11(8)14-12(7-13(16)17)19-9(2)15-14/h4-6H,7H2,1-3H3,(H,16,17)

InChI-Schlüssel

GTLSEONMDDQXBI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)C)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.